6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-24-15-5-4-13(10-21-15)17(23)22-11-14-16(20-8-7-19-14)12-3-2-6-18-9-12/h2-10H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZGKRUJBIZKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridine Precursors
The synthesis begins with 2,6-dichloropyridine-3-carboxylate esters, which undergo regioselective nucleophilic substitution. As demonstrated by Coldwell et al., sodium methoxide in tetrahydrofuran (THF) selectively substitutes the chlorine at position 2, yielding methyl 2-methoxy-6-chloropyridine-3-carboxylate. However, in polar aprotic solvents like dimethylformamide (DMF), substitution favors position 6 due to enhanced solvation of the transition state. For the target compound, DMF is preferred to install methoxy at position 6 (Scheme 1).
Scheme 1: Regioselective Methoxylation of 2,6-Dichloropyridine-3-Carboxylate
2,6-Dichloropyridine-3-carboxylate + NaOMe (DMF, 60°C) → Methyl 6-chloro-2-methoxypyridine-3-carboxylate (Yield: 89%)
Hydrolysis to Carboxylic Acid
Alkaline hydrolysis of the ester group (NaOH, aqueous ethanol, reflux) converts the ester to 6-methoxypyridine-3-carboxylic acid. This step proceeds quantitatively under mild conditions.
Synthesis of [3-(Pyridin-3-yl)Pyrazin-2-yl]Methylamine
Pyrazine Core Functionalization
Pyrazine-2-carbaldehydes serve as key intermediates. A Suzuki-Miyaura coupling between pyrazin-2-ylboronic ester and 3-bromopyridine introduces the pyridin-3-yl group at position 3 (Pd(PPh₃)₄, K₂CO₃, dioxane/water). Alternatively, condensation of pyrazin-2-amine with 3-pyridinecarboxaldehyde under acidic conditions forms the substituted pyrazine.
Reductive Amination
The aldehyde intermediate undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol, yielding [3-(pyridin-3-yl)pyrazin-2-yl]methylamine. This method avoids over-reduction and preserves the pyrazine aromaticity.
Amide Coupling Strategies
T3P-Mediated Coupling
Propylphosphonic anhydride (T3P) in DMF efficiently couples 6-methoxypyridine-3-carboxylic acid with [3-(pyridin-3-yl)pyrazin-2-yl]methylamine. Diisopropylethylamine (DIPEA) neutralizes HCl byproducts, and the reaction proceeds at room temperature with 92% yield (Table 1).
Table 1: Optimization of Amide Coupling Conditions
| Coupling Agent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| T3P | DMF | DIPEA | RT | 92 |
| EDCI/HOBt | CH₂Cl₂ | TEA | 0°C → RT | 78 |
| DCC | THF | DMAP | Reflux | 65 |
Acid Chloride Route
Activation of the carboxylic acid with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with the amine in dichloromethane and triethylamine. While effective, this method requires stringent moisture control and yields 85% product.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from ethanol/water (9:1) affords >99% purity by HPLC. Scale-up trials (50 g) maintain yields above 85% using T3P.
Challenges and Mitigation
Regioselectivity in Pyridine Substitution
Solvent polarity critically influences substitution sites. DMF stabilizes charged intermediates, favoring position 6 substitution, whereas THF promotes position 2 reactivity.
Pyrazine Ring Stability
The electron-deficient pyrazine ring is prone to side reactions under strong acidic/basic conditions. Neutral pH and low temperatures during reductive amination prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of nitro groups can produce amine derivatives.
Scientific Research Applications
6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyridine and pyrazine derivatives. Key structural analogs, sourced from catalogs and synthetic studies, are compared below:
Table 1: Comparison of Structural Analogs
Key Observations:
Substituent Diversity :
- The target compound’s methoxy group at position 6 contrasts with chloro or iodo substituents in analogs like N-(6-chloro-5-iodopyridin-2-yl)pivalamide . Methoxy groups typically enhance solubility compared to halogens, which may improve bioavailability.
- The pyrazine-pyridin-3-yl bridge in the target compound is distinct from the pivalamide or tert-butyl carbamate groups in analogs, suggesting divergent binding affinities or metabolic stability .
Synthetic Routes: Aminopyrazine derivatives, such as compound 7g from , are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), which could be adapted for the target compound’s pyrazine-pyridine linkage .
Research Findings and Inferences
- Antimalarial Potential: Pyrazine derivatives, such as those in , are explored for antimalarial activity. The target compound’s pyrazine core and pyridine substituents may similarly target parasite kinases or dihydrofolate reductase .
- Structural Stability : The rigid pyridine-pyrazine scaffold in the target compound may confer resistance to metabolic degradation compared to analogs with ester or carbamate groups (e.g., tert-butyl derivatives in ).
Biological Activity
The compound 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methoxy group, a pyridine ring, and a pyrazine moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that it may inhibit specific protein kinases and modulate neurotransmitter systems. Notably, the presence of the pyridine and pyrazine rings enhances its binding affinity to target proteins due to their ability to form hydrogen bonds and π-π interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria were notably lower than those for standard antibiotics like linezolid, indicating its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Drug (Linezolid) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Enterococcus faecalis | 4 | 8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression. In vivo studies showed promising results in reducing tumor size in animal models.
Case Studies
- Antibacterial Efficacy : A study conducted by Jin et al. (2022) evaluated the antibacterial activity of several derivatives of pyridine compounds, including this compound. The results indicated that this compound exhibited significant inhibition against S. aureus and E. faecalis, suggesting its potential use in treating resistant bacterial infections.
- Anticancer Properties : Research published by Theophel et al. (2022) explored the anticancer effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is well absorbed after oral administration, with a half-life suitable for once-daily dosing. Metabolism primarily occurs in the liver, involving cytochrome P450 enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
